2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound featuring a benzo[d]imidazole core, a furan moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan-2-yl group can be introduced through a subsequent substitution reaction, and the acetamide moiety can be added via acylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan-2-yl group can be oxidized to form furan-2,5-dione.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: Its unique structure makes it suitable for use in organic electronic materials and polymers.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the furan-2-yl group.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Lacks the benzo[d]imidazole core.
Uniqueness: The presence of both the benzo[d]imidazole core and the furan-2-yl group in this compound provides unique chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-16(20-10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKFUFNSDWWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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